Product packaging for Fmoc-N-Me-Asp(OtBu)-OH(Cat. No.:CAS No. 152548-66-8)

Fmoc-N-Me-Asp(OtBu)-OH

Cat. No.: B557422
CAS No.: 152548-66-8
M. Wt: 425.5 g/mol
InChI Key: CYWWLVIEAOUXGW-FQEVSTJZSA-N
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Description

Fmoc-N-Me-Asp(OtBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO6 B557422 Fmoc-N-Me-Asp(OtBu)-OH CAS No. 152548-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWWLVIEAOUXGW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152548-66-8
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within N Methylated Amino Acid Chemistry for Peptide Sciences

The strategic modification of peptides to enhance their therapeutic properties is a central theme in medicinal chemistry. One of the most effective and minimalist modifications is N-methylation, the substitution of a methyl group onto the backbone amide nitrogen of an amino acid residue. researchgate.netnih.gov This seemingly minor alteration is a powerful tool for creating peptidomimetics—compounds that mimic natural peptides but possess improved pharmacological profiles. researchgate.net

The incorporation of N-methylated amino acids, such as the aspartic acid derivative Fmoc-N-Me-Asp(OtBu)-OH, is a key strategy to overcome the inherent limitations of natural peptides as drugs. nih.gov These limitations often include poor metabolic stability due to enzymatic degradation and limited permeability across cell membranes. nih.govwiley.com While the synthesis of peptides containing N-methylated residues can be challenging and may require specialized coupling reagents and protocols to achieve high yields, the benefits often justify the complexity. wiley.com

Significance of N Methylated Amino Acid Derivatives in Peptide Design and Function

The introduction of an N-methyl group into a peptide backbone has profound effects on its structure and function. This modification is a widely used strategy to fine-tune the biological and pharmacokinetic properties of peptides. nih.gov

Key benefits of N-methylation include:

Enhanced Proteolytic Stability: The presence of the methyl group on the amide nitrogen provides steric hindrance, making the adjacent peptide bond more resistant to cleavage by proteases. researchgate.netenamine.netalfa-chemistry.com This increased stability extends the half-life of the peptide in biological systems.

Improved Membrane Permeability and Bioavailability: N-methylation can increase a peptide's lipophilicity, which can enhance its ability to cross cell membranes. researchgate.netrsc.org This is a critical factor for improving the oral bioavailability of peptide-based drugs. acs.org

Studies have shown that N-methylation can modulate lipophilicity, aqueous solubility, and the energy barrier for cis/trans isomerization of the amide bond, all of which are critical parameters in drug design. rsc.org

Overview of Key Research Areas Pertaining to Fmoc N Me Asp Otbu Oh

Strategies for the Stereoselective Synthesis of N-Methylated Aspartic Acid Derivatives

The introduction of a methyl group onto the amide nitrogen of an amino acid can significantly influence the resulting peptide's conformation and biological activity. However, this modification presents synthetic challenges, particularly in maintaining stereochemical integrity. Both solution-phase and solid-phase strategies have been developed to address these challenges.

Advanced Solution-Phase Synthetic Routes for N-Methylation

Solution-phase synthesis offers a high degree of flexibility and control over reaction conditions, making it suitable for the preparation of N-methylated amino acids. wiley.comnii.ac.jpacs.org A common approach involves the N-methylation of a pre-formed amino acid derivative where the carboxyl group and any reactive side chains are appropriately protected.

One established method utilizes sodium hydride and methyl iodide in a suitable solvent like tetrahydrofuran (B95107) (THF) to methylate N-benzyloxycarbonyl (Z) protected amino acids. cdnsciencepub.com For amino acids with reactive side chains, such as aspartic acid, the side chain must also be protected, for instance, as a tert-butyl ester, to prevent unwanted reactions. cdnsciencepub.com Another approach involves the reductive amination of an N-protected amino acid with formaldehyde, followed by reduction. researchgate.net More advanced methods focus on improving the efficiency and stereoselectivity of these reactions. For instance, the use of phase-transfer catalysis has been explored for the asymmetric alkylation of glycinate (B8599266) Schiff bases, offering a route to stereochemically defined β-branched α-amino acids. acs.orgorganic-chemistry.org

A notable strategy for synthesizing N-methyl amino acids is through the formation of an intermediate 5-oxazolidinone (B12669149) from an N-protected amino acid and formaldehyde. wiley.comnih.gov This intermediate can then be reductively opened to yield the N-methylated product. wiley.com This method has been successfully applied to a wide range of amino acids, though those with reactive side chains require appropriate protection. nih.gov

The table below summarizes key aspects of some solution-phase N-methylation methods.

MethodKey ReagentsAdvantagesLimitations
Direct AlkylationNaH, Methyl IodideWell-established, generally good yields. cdnsciencepub.comRequires protection of all other reactive functional groups. Potential for over-methylation.
Reductive AminationFormaldehyde, Reducing Agent (e.g., NaBH3CN)Milder conditions compared to some alkylation methods. researchgate.netMay require careful optimization to avoid side reactions.
Oxazolidinone IntermediateFormaldehyde, Acid Catalyst, Reducing Agent (e.g., Et3SiH)Versatile, applicable to many amino acids. wiley.comnih.govRequires protection of reactive side chains. nih.gov
Phase-Transfer CatalysisChiral Quaternary Ammonium Salt, Alkyl HalideHigh enantio- and diastereoselectivities. acs.orgorganic-chemistry.orgPrimarily demonstrated for β-branched amino acids. organic-chemistry.org

Comparative Analysis of N-Methylation Reagents and Reaction Conditions

The choice of N-methylation reagent and reaction conditions is critical for achieving high yields and minimizing side reactions.

Methylating Agents:

Methyl Iodide (MeI): A highly reactive and commonly used methylating agent in both solution and solid-phase synthesis. cdnsciencepub.comnih.gov

Dimethyl Sulfate ((CH₃)₂SO₄): Another effective methylating agent, sometimes used as an alternative to methyl iodide. researchgate.netnih.gov

Diazomethane: Can be used to methylate the sulfonamidic function in some solid-phase protocols. researchgate.net

Bases and Solvents:

In solution-phase synthesis, strong bases like sodium hydride are often used in aprotic solvents such as THF. cdnsciencepub.comcdnsciencepub.com

For on-resin methods, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are employed in the desulfonylation step, while various bases can be used for the methylation step itself. acs.org The use of potassium tert-butoxide in THF has also been reported for on-resin N-methylation of cyclic peptides. nih.gov

Reaction Time and Temperature:

Recent studies have focused on optimizing reaction times. For the three-step on-resin N-methylation procedure, the total time has been significantly reduced from around 4 hours to as little as 40 minutes by optimizing each step. acs.org

Microwave irradiation has been explored to enhance the difficult coupling step onto the sterically hindered N-methylated amine. nih.govspringernature.com

The table below provides a comparison of common N-methylation reagents.

ReagentTypical ConditionsAdvantagesDisadvantages
Methyl Iodide (MeI)Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)Highly reactive, widely available. cdnsciencepub.comnih.govToxic, can lead to over-methylation.
Dimethyl Sulfate ((CH₃)₂SO₄)Base (e.g., NaH), Solvent (e.g., THF)Effective methylating agent, less volatile than MeI. researchgate.netnih.govHighly toxic and carcinogenic.
o-NBS-Cl / Methylating Agent / ThiolMulti-step on-resin protocolSite-specific, compatible with SPPS. acs.orgMulti-step process, potential for side reactions. acs.org

Rational Design and Application of Orthogonal Protecting Group Strategies for Aspartic Acid Side Chains

The synthesis of peptides containing trifunctional amino acids like aspartic acid requires a careful selection of protecting groups to prevent unwanted side reactions. The protecting groups for the α-amino group, the α-carboxyl group, and the side-chain carboxyl group must be "orthogonal," meaning they can be removed under different conditions without affecting the others. wikipedia.org

Rationale and Advantages of the tert-Butyl Ester (OtBu) Protecting Group for β-Carboxylic Acid

In the context of Fmoc-based solid-phase peptide synthesis, the tert-butyl (tBu) ester is a commonly used protecting group for the β-carboxylic acid of aspartic acid. creative-peptides.compeptide.com

Rationale for Use:

Acid Lability: The OtBu group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the Fmoc protecting group from the α-amino group during peptide chain elongation. wikipedia.org

Orthogonality with Fmoc: It can be cleaved simultaneously with other tBu-based side-chain protecting groups (e.g., on Ser, Thr, Tyr) and the cleavage of the peptide from most acid-labile resins using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). wikipedia.orgthermofisher.com

Advantages:

Stability: The OtBu group is robust under the standard coupling and deprotection cycles of Fmoc-SPPS.

Prevention of Side Reactions: It effectively masks the side-chain carboxyl group, preventing it from participating in undesired coupling reactions.

Minimization of Aspartimide Formation: While not completely eliminating the risk, the steric bulk of the tBu group helps to reduce the rate of aspartimide formation, a common side reaction involving the aspartyl side chain, compared to less bulky esters. nih.govwiley.com

Mechanistic Considerations of OtBu Deprotection in Peptide Synthesis

The removal of the tert-butyl ester protecting group is an acid-catalyzed process.

Mechanism:

Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. stackexchange.com

Carbocation Formation: The protonated ester undergoes cleavage to form a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid. stackexchange.com

Carbocation Quenching: The highly reactive tert-butyl carbocation is then "scavenged" to prevent it from causing side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine. peptide.com This is typically achieved in one of two ways:

Deprotonation: The carbocation loses a proton to form the volatile and gaseous isobutylene. stackexchange.comacs.org

Trapping by Scavengers: Scavengers, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, are included in the cleavage cocktail to react with and neutralize the carbocation.

The cleavage of the OtBu group is generally efficient with high concentrations of TFA (e.g., 95% TFA in water). rsc.org However, alternative, milder methods for OtBu deprotection are also being explored, such as using Lewis acids like ferric chloride or catalytic protocols with reagents like "magic blue" (tris(4-bromophenyl)aminium radical cation) and triethylsilane, which may offer greater chemoselectivity in complex molecules. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgacs.org

Comparative Studies of Different Carboxylic Acid Protecting Groups (e.g., OMe, OBzl, OMpe, OEpe) in N-Methylated Aspartic Acid Contexts

The synthesis of peptides containing N-methylated amino acids presents unique challenges, and the choice of protecting group for the side chain of aspartic acid is critical to prevent unwanted side reactions. The primary issue encountered during the Fmoc/tBu solid-phase peptide synthesis (SPPS) of aspartic acid-containing peptides is the formation of aspartimide. iris-biotech.de This side reaction is initiated by the basic conditions used for Fmoc group removal (e.g., piperidine), where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. iris-biotech.de This aspartimide intermediate can lead to racemization at the α-carbon and subsequent hydrolysis or aminolysis to form a mixture of α- and β-peptides, complicating purification and reducing the yield of the desired product. iris-biotech.deacs.org The presence of an N-methyl group on the aspartic acid residue can influence the rate and extent of this side reaction. Therefore, the selection of a robust side-chain protecting group is paramount.

The standard protecting group, tert-butyl (OtBu) , as found in this compound, is widely used but offers limited protection against aspartimide formation, especially in sensitive sequences or under forcing conditions. iris-biotech.denih.gov This has prompted research into alternative protecting groups with increased steric bulk to shield the side-chain carbonyl from intramolecular attack.

A comparative overview of different carboxylic acid protecting groups in the context of aspartic acid is presented below:

OMe (Methyl Ester): The methyl ester is a simple protecting group but is generally not suitable for side-chain protection in standard Fmoc-SPPS. Its lability towards the basic conditions used for Fmoc deprotection and the risk of transesterification reactions make it a poor choice for preventing aspartimide formation and ensuring the integrity of the final peptide.

OMpe (3-methyl-3-pentyl Ester): Developed as a more sterically hindered alternative to OtBu, the Mpe group significantly suppresses aspartimide formation. advancedchemtech.comiris-biotech.de Its increased bulk provides a greater degree of protection for the side-chain carbonyl group against intramolecular cyclization during piperidine treatment. iris-biotech.de Studies have shown that using Fmoc-Asp(OMpe)-OH in place of its OtBu counterpart leads to higher purity of the crude peptide, thereby simplifying purification efforts. advancedchemtech.com

OEpe (3-ethyl-3-pentyl Ester): Representing a further increase in steric bulk, the Epe group has proven to be extremely effective at minimizing aspartimide-related by-products. nih.gov Comparative studies involving the synthesis of challenging peptide sequences have demonstrated the superiority of the OEpe group over both OtBu and OMpe. nih.gov The use of Fmoc-Asp(OEpe)-OH is particularly advantageous when elevated temperatures or stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are required for Fmoc removal, conditions under which aspartimide formation is typically exacerbated. nih.gov

The following table provides a comparative summary of these protecting groups.

Table 1: Comparative Analysis of Carboxylic Acid Protecting Groups for Aspartic Acid

Protecting Group Structure of Ester Key Features & Removal Conditions Effectiveness in Preventing Aspartimide Formation
OtBu (tert-butyl) -C(CH₃)₃ Standard group for Fmoc/tBu chemistry. Removed with strong acid (e.g., TFA). iris-biotech.de Prone to aspartimide formation, especially in sensitive sequences or under harsh basic conditions. iris-biotech.deacs.org
OBzl (benzyl) -CH₂-C₆H₅ Primarily used in Boc/Bzl chemistry. Removed by catalytic hydrogenation or strong acid (HF). peptide.commasterorganicchemistry.com Offers minimal steric hindrance; not specifically designed to prevent piperidine-induced aspartimide formation.
OMpe (3-methyl-3-pentyl) -C(CH₃)(C₂H₅)₂ Bulkier than OtBu. Removed with strong acid (e.g., TFA). Significantly suppresses aspartimide formation compared to OtBu due to increased steric hindrance. advancedchemtech.comiris-biotech.de

| OEpe (3-ethyl-3-pentyl) | -C(C₂H₅)₃ | Highly bulky group. Removed with strong acid (e.g., TFA). | Extremely effective in minimizing aspartimide by-products, even under forcing deprotection conditions. nih.gov |

Research into Scalable Synthesis and Process Optimization for Academic and Translational Applications

The transition of peptide-based molecules from academic research to translational applications, such as drug development, necessitates the development of robust, efficient, and scalable synthetic methods. chemimpex.com For building blocks like this compound, research has focused on optimizing existing protocols and devising new strategies to enable large-scale production without compromising purity or yield.

One promising approach for the scalable synthesis of Fmoc-N-methyl amino acids is a solid-phase method that utilizes a 2-chlorotrityl chloride (2-CTC) resin. nih.gov In this strategy, the Fmoc-amino acid is first anchored to the 2-CTC resin, which serves as a temporary protecting group for the carboxylic acid. The N-methylation is then performed on the resin-bound amino acid, followed by cleavage from the resin under very mild acidic conditions (e.g., 1% TFA in DCM). nih.gov This method is advantageous because it avoids the need for chromatographic purification of intermediates and allows for the synthesis of the desired Fmoc-N-Me-AA-OH in high yield and purity. nih.gov

Further research has explored novel catalytic methods for the synthesis of functionalized amino acids. A ruthenium-catalyzed reduction of tertiary amides on the side chain of glutamine derivatives has been shown to be a rapid and scalable process for producing unnatural amino acids at the gram-scale, highlighting a potential avenue for the large-scale synthesis of other modified amino acid derivatives. rsc.org

The findings from these research efforts are summarized in the table below, highlighting key aspects of scalable synthesis and process optimization.

Table 2: Research Findings on Scalable Synthesis and Process Optimization

Method/Strategy Description Key Findings & Advantages Relevant Compounds
Solid-Phase Synthesis on 2-CTC Resin The C-terminus is temporarily protected by the 2-CTC resin, allowing for N-methylation on the solid support. nih.gov High yield and purity; avoids intermediate purification; facile cleavage under mild conditions preserves side-chain protecting groups. nih.gov Fmoc-N-Me-Thr(tBu)-OH, Fmoc-N-Me-βAla-OH
Microwave-Assisted SPPS (MW-SPPS) Application of microwave energy to accelerate coupling and deprotection reactions during solid-phase synthesis. acs.orgnih.gov Drastically reduces reaction times; improves efficiency of difficult couplings; enables fully automated and scalable processes. acs.orgnih.gov Eptifibatide (containing Asp(OtBu))

| Ruthenium-Catalyzed Reduction | Selective reduction of side-chain tertiary amides to produce unnatural amino acids with tertiary amine functionalities. rsc.org | Rapid and scalable to the gram-scale; allows for diverse functionalization; no need for chromatography. rsc.org | Fmoc-Gln(OtBu)-OH derivatives |

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compound(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
OMeMethyl ester
OBzlBenzyl ester
OMpe3-methyl-3-pentyl ester
OEpe3-ethyl-3-pentyl ester
Fmoc-Asp(OMpe)-OH(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid
Fmoc-Asp(OEpe)-OH(2S)-N-((9H-fluoren-9-ylmethyloxy)carbonyl)aspartic acid-4-((3-ethyl)pent-3-yl) ester
Boctert-Butyloxycarbonyl
TFATrifluoroacetic acid
DCMDichloromethane
2-CTC resin2-Chlorotrityl chloride resin
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene

Integration and Optimization in Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of this compound is a cornerstone in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly for creating peptides with modified backbones. chemimpex.comvulcanchem.com The orthogonal protection scheme, where the base-labile Fmoc group and the acid-labile OtBu group are removed under different conditions, is fundamental to its application. vulcanchem.com

Kinetic and Mechanistic Studies of Coupling Efficiency with Sterically Hindered N-Methylated Aspartic Acid

The incorporation of N-methylated amino acids like this compound into a growing peptide chain is notoriously difficult due to steric hindrance. cem.com The presence of the N-methyl group obstructs the incoming activated amino acid, slowing down the kinetics of amide bond formation. cem.comnih.gov Coupling to a secondary amine, such as that on an N-methylated residue, is significantly slower than coupling to a primary amine. google.com

This reduced reactivity necessitates the use of highly efficient coupling reagents to drive the reaction to completion. wiley.com Standard carbodiimide (B86325) reagents like DIC, even with additives like HOBt, are often insufficient for coupling sterically hindered amino acids. bachem.comresearchgate.net More potent uronium/iminium-based reagents are required to achieve acceptable coupling efficiencies. wiley.com

Coupling Reagent TypeExamplesRelative Efficiency for N-Methylated ResiduesReference
CarbodiimideDIC, DCCLow researchgate.net
Uronium/Iminium (HOBt-based)HBTU, TBTU, PyBOPModerate to High bachem.com
Uronium/Iminium (HOAt-based)HATUHigh nih.govbachem.com
Uronium/Iminium (Oxyma-based)COMUHigh wiley.combachem.com

Kinetic studies show that the order of efficiency for acylating N-methylated amino acids is generally COMU > HATU > DIC/HOAt. wiley.com The use of HATU/HOAt is a common strategy to ensure that the coupling reaction proceeds to near completion in a reasonable timeframe, often within 20-30 minutes. nih.gov

Impact on Overall Peptide Elongation Efficiency and Synthetic Yields

The synthesis of peptides containing hindered amino acids often results in poor yields when using conventional coupling methods. researchgate.net To achieve high-purity peptides in acceptable yields, optimization is essential, often involving repeated or extended coupling times. nih.gov For example, difficult couplings may require reactions lasting up to 3 hours, sometimes repeated multiple times to ensure completion. nih.gov The use of microwave-assisted SPPS (MW-SPPS) has been shown to dramatically improve outcomes, driving difficult couplings to completion quickly and efficiently, thereby increasing both purity and yield. cem.comamazonaws.com

Strategies for Mitigating Coupling Difficulties Associated with N-Methylation

Several strategies have been developed to overcome the challenges of incorporating N-methylated amino acids.

Advanced Coupling Reagents: The most common approach is the use of highly reactive coupling reagents. Phosphonium (B103445) salts like PyBOP and PyBrOP, and aminium/uronium salts like HATU and COMU, are significantly more effective than carbodiimides for these difficult couplings. bachem.com HATU, in particular, is frequently used for coupling N-methyl amino acids. nih.govbachem.com

Microwave-Enhanced SPPS: Applying microwave energy can accelerate the slow coupling reactions of sterically hindered residues. cem.comamazonaws.com Microwave-assisted synthesis can reduce reaction times from hours to minutes and significantly increase the purity of the crude product. wiley.comamazonaws.com For instance, a 3-hour conventional coupling could be reduced to 20 minutes using microwave irradiation. wiley.com

Optimized Reaction Conditions: In addition to advanced reagents, optimizing conditions such as temperature and reaction time is critical. Double or triple couplings are often employed to ensure the reaction goes to completion. nih.gov

Amino Acid Halides: The in-situ conversion of the Fmoc-amino acid to its acid fluoride (B91410) or chloride derivative creates a highly reactive species capable of acylating even hindered secondary amines. google.com

Role in Solution-Phase Peptide Synthesis Methodologies and Fragment Condensation

While SPPS is the dominant method for peptide synthesis, this compound is also valuable in solution-phase methodologies, especially for fragment condensation. acs.org In this approach, smaller protected peptide fragments are synthesized independently and then joined together in solution. This can be advantageous for producing very long peptides or proteins.

This compound can be incorporated into a peptide fragment using solution-phase techniques. acs.org The resulting fragment, containing the N-methylated residue, can then be coupled to another fragment. The steric hindrance of the N-methyl group remains a challenge in solution, necessitating powerful coupling reagents and careful monitoring to avoid side reactions and ensure high yields. acs.org Recent developments in organocatalysis have shown promise for facilitating fragment condensation under mild conditions, achieving high yields without racemization. acs.org

Addressing Synthetic Challenges and Side Reactions in Peptide Assembly

Beyond coupling difficulties, the chemical nature of the aspartic acid residue itself introduces a significant risk of side reactions, primarily aspartimide formation.

Mechanistic Investigations of Aspartimide Formation and Rearrangements in Fmoc Chemistry

Aspartimide formation is one of the most severe side reactions in Fmoc-based SPPS. iris-biotech.denih.gov It is initiated by the repeated exposure of the peptide to the basic conditions required for Fmoc group removal, typically using piperidine. sigmaaldrich.comgoogle.com

The mechanism involves the deprotonation of the amide nitrogen of the peptide backbone following the aspartic acid residue. This nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the side-chain tert-butyl ester. This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide, and releases the OtBu protecting group. iris-biotech.de

This aspartimide intermediate is problematic for several reasons:

Racemization: The alpha-carbon of the aspartimide is chirally unstable and can easily epimerize. sigmaaldrich.com

Rearrangement: The aspartimide ring can be opened by nucleophiles. Attack by water can regenerate the aspartic acid residue, but it leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which may be epimerized. iris-biotech.denih.gov The β-peptide is often the major product. acs.org

Piperidide Formation: The piperidine used for Fmoc deprotection can also open the ring, leading to the irreversible formation of α- and β-piperidide adducts. iris-biotech.desigmaaldrich.com

This side reaction is highly sequence-dependent, occurring most readily when the amino acid following aspartic acid has low steric hindrance, such as Glycine, Asparagine, or Arginine. iris-biotech.de While the standard Fmoc-Asp(OtBu)-OH is susceptible, strategies to mitigate this issue include using bulkier side-chain protecting groups to sterically block the cyclization reaction or modifying the Fmoc deprotection conditions, for example by adding an acidic modifier like HOBt or Oxyma to the piperidine solution. nih.govbiotage.com

Potential Byproducts from Aspartimide Formation
ByproductDescriptionPurification ChallengeReference
D/L-α-Aspartyl PeptideDesired peptide linkage but with potential racemization.D-isomer is very difficult to separate from the L-isomer. sigmaaldrich.com
D/L-β-Aspartyl PeptideIsomeric peptide with the backbone running through the side chain.Often co-elutes with the target α-peptide, making removal nearly impossible. acs.orgsigmaaldrich.com
D/L-α-Piperidide AdductIrreversible side product formed by piperidine attack.Usually separable by HPLC due to different mass and properties. iris-biotech.de
D/L-β-Piperidide AdductIrreversible isomeric piperidide adduct.Usually separable by HPLC. iris-biotech.de
Influence of N-Methylation on Aspartimide Propensity

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, occurring when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue. nih.goviris-biotech.de This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine) and leads to a mixture of by-products, including α- and β-peptides, as well as their epimers, which are often difficult to separate from the target peptide. nih.gov

The presence of an N-methyl group, as in this compound, introduces conformational constraints that can influence the rate of aspartimide formation. N-methylation increases the population of the cis amide bond conformation. researchgate.net This conformational shift can alter the proximity of the backbone amide nitrogen to the side-chain carbonyl group, thereby affecting the propensity for cyclization. While direct comparative studies quantifying the aspartimide formation rate for this compound versus its non-methylated counterpart are not extensively documented, it is known that base-catalyzed cyclization is a common issue in sequences containing N-methyl amino acid residues. researchgate.netchemrxiv.org The increased acidity of the Cα hydrogen in aspartimide intermediates facilitates rapid epimerization.

Advanced Strategies to Suppress Aspartimide Formation during Fmoc Removal

Given the challenges, several advanced strategies have been developed to minimize aspartimide formation when using aspartic acid derivatives like this compound.

Standard Fmoc deprotection using 20% piperidine in DMF can promote significant aspartimide formation. chemrxiv.org Modifying the deprotection cocktail is a primary strategy for suppression.

Acidic Additives: The addition of a weak acid to the piperidine solution can reduce the effective basicity, thereby slowing the rate of aspartimide formation. peptide.comub.edu Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and formic acid. peptide.comub.eduresearchgate.net Adding 0.1 M HOBt to the piperidine solution has been shown to significantly reduce aspartimide formation. peptide.comiris-biotech.de

Weaker Bases: Replacing piperidine with a weaker base is another effective approach. Bases such as piperazine (B1678402) or morpholine (B109124) have been shown to effectively remove the Fmoc group while suppressing aspartimide formation. peptide.commerckmillipore.com However, weaker bases may require longer reaction times or may not be sufficient for complete Fmoc removal in all cases. merckmillipore.com Recently, dipropylamine (B117675) (DPA) has been reported as an alternative that strongly reduces aspartimide formation compared to piperidine, especially at elevated temperatures. researchgate.net

Deprotection Reagent/CocktailObservation on Aspartimide FormationReference
20% Piperidine in DMFStandard condition, known to cause aspartimide formation. chemrxiv.org
20% Piperidine + 0.1 M HOBtSignificantly reduces aspartimide formation. peptide.comiris-biotech.de
Piperazine / MorpholineWeaker bases that suppress aspartimide formation, but may require longer deprotection times. peptide.commerckmillipore.com
Dipropylamine (DPA)Strongly reduces aspartimide formation compared to piperidine. researchgate.net

This table is interactive. Click on the headers to sort.

The structure of the side-chain protecting group plays a crucial role in preventing aspartimide formation. The tert-butyl (OtBu) group in this compound offers a degree of steric hindrance, but more demanding groups can provide superior protection. researchgate.netmerckmillipore.com

Increased Steric Bulk: Increasing the steric bulk of the side-chain ester can effectively shield the carbonyl group from nucleophilic attack by the backbone amide. peptide.commerckmillipore.com Protecting groups like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have demonstrated improved suppression of aspartimide formation compared to the standard OtBu group. researchgate.netpeptide.com Conversely, some bulky groups that are conformationally restrained have shown little success, indicating that flexibility is also a factor. peptide.com

Novel Protecting Groups: The development of novel protecting groups continues to be an area of active research. The cyanosulfurylide (CSY) protecting group, which masks the side-chain carboxylate with a stable C-C bond instead of an ester bond, has been shown to completely suppress aspartimide formation. merckmillipore.com Another unique building block, Fmoc-Asp(OBno)-OH, has also been developed to provide a universal solution to this side reaction.

Asp Side-Chain Protecting GroupRelative Aspartimide FormationReference
-OtBu (tert-butyl)Standard; susceptible to formation. researchgate.net
-OMpe (3-methylpent-3-yl)Reduced formation compared to OtBu. researchgate.net
-ODie (2,3,4-trimethylpent-3-yl)Further reduced formation compared to OMpe. researchgate.net
-OBno (Biondi-Neri ester)Almost undetectable formation in model sequences.
-CSY (Cyanosulfurylide)Complete suppression reported. merckmillipore.com

This table is interactive. Click on the headers to sort.

Protecting the backbone amide nitrogen of the residue following the aspartic acid is considered the most effective method to completely eliminate aspartimide formation. nih.govpeptide.com This strategy physically blocks the nucleophile required for the intramolecular cyclization.

Dmb and Hmb Groups: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. nih.gov These groups are introduced on the nitrogen of the C-terminal adjacent amino acid (e.g., Gly in an Asp-Gly sequence), often by using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.govpeptide.com The protecting group is stable during synthesis and is cleaved during the final TFA treatment. merckmillipore.com

Synthetic Challenges: While highly effective, this approach has its own drawbacks. The secondary amine created by the backbone protection is sterically hindered, which can significantly impede the efficiency of the subsequent coupling step. nih.govpeptide.com

Steric and Electronic Effects of Side-Chain Protecting Groups on Ring Formation

Stereochemical Integrity and Racemization Control During Coupling Cycles

Maintaining the stereochemical integrity of N-methylated amino acids during coupling is a significant challenge. The N-methyl group enhances the stability of the oxazolonium ion intermediate, which is a key pathway for racemization. biotage.com For this compound, minimizing pre-activation times and selecting the appropriate coupling reagents are crucial to preserve chiral purity.

Coupling Reagents: Carbodiimide-based activations (e.g., DIC/HOBt) are generally considered safer for preventing racemization with sensitive amino acids like cysteine. nih.gov However, for sterically hindered N-methylated residues, more potent uronium or phosphonium salt reagents are often necessary to achieve efficient coupling. biotage.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base like DIPEA (N,N-Diisopropylethylamine), are recommended for coupling this compound, but require careful control of pre-activation to limit epimerization.

Minimizing Pre-activation: The risk of racemization increases with the duration of the activation step. Therefore, keeping pre-activation times to a minimum before adding the activated amino acid to the resin-bound peptide is a critical parameter to control. nih.gov

Identification and Mitigation of Other N-Methylation-Related Side Reactions

Besides aspartimide formation and racemization, the use of this compound can be associated with other side reactions common to N-methylated amino acids.

Diketopiperazine (DKP) Formation: Resin-bound dipeptides containing a C-terminal N-methylated amino acid are particularly prone to base-catalyzed cyclization to form diketopiperazines, leading to chain termination. researchgate.netchemrxiv.org This is especially prominent if the N-methylated residue is in the second position of the peptide chain.

Deletion of N-terminal Ac-N-Me-Amino Acids: In cases where an N-methylated residue is at the N-terminus and is acetylated, a side reaction involving the loss of the Ac-NMe-amino acid can occur during acidic cleavage from the resin. researchgate.net This proceeds through an oxazolinium intermediate formed by the attack of the acetyl carbonyl oxygen on the adjacent amide carbonyl. researchgate.net

Difficult Couplings: The steric hindrance of the N-methyl group generally leads to slower coupling reactions. This can result in incomplete couplings and the formation of deletion sequences. To overcome this, highly reactive coupling reagents and sometimes elevated temperatures (e.g., microwave-assisted synthesis) are employed, which in turn can increase the risk of other side reactions like racemization. biotage.comiris-biotech.de

Mitigation of these side reactions involves careful sequence design, the use of highly efficient coupling reagents, and optimization of reaction conditions to balance coupling efficiency with the suppression of unwanted chemical transformations.

Conformational Analysis and Structural Impact of N Methylated Aspartic Acid Residues in Peptides

Influence of N-Methylation on Peptide Backbone Conformational Preferences

The substitution of the amide proton with a methyl group on the nitrogen atom of a peptide bond fundamentally alters the local stereochemistry and conformational possibilities of the peptide backbone. nih.gov This modification has several profound effects.

Firstly, the N-methyl group introduces significant steric hindrance, which restricts the accessible conformational space for the backbone dihedral angles, phi (φ) and psi (ψ). nih.govoup.com This steric clash can prevent the peptide from adopting certain conformations that would be readily available to its non-methylated counterpart. oup.com Secondly, the replacement of the amide proton eliminates its ability to act as a hydrogen bond donor. researchgate.net This is a critical alteration as intramolecular hydrogen bonding is a primary stabilizing force for common secondary structures like α-helices and β-sheets. nih.gov The loss of this hydrogen-bonding capability can destabilize or completely disrupt these regular structures. researchgate.netnih.gov

A third major consequence of N-methylation is its influence on the isomerization of the peptide bond. wiley.com While the trans conformation is overwhelmingly favored (by approximately 1000:1) in standard peptide bonds involving non-proline residues, N-methylation significantly lowers the energetic barrier between the cis and trans isomers. wiley.comresearchgate.net This makes the cis conformation more accessible, a feature that is particularly important in the formation of specific types of turns, such as the βVI-turn. researchgate.net Studies on model dipeptides have shown that homochiral sequences (e.g., L-X-L-Y) are strongly influenced by N-methylation, often favoring a folded conformation with a cis amide bond. researchgate.net In contrast, heterochiral sequences tend to retain the trans geometry. researchgate.net

Role of Fmoc-N-Me-Asp(OtBu)-OH Derived Residues in Modulating Peptide Secondary and Tertiary Structures

Once incorporated into a peptide chain, the N-Me-Asp(OtBu) residue, synthesized from its Fmoc-protected precursor, exerts a powerful influence on the resulting secondary and tertiary structures. The inability of the N-methylated amide to donate a hydrogen bond disrupts the canonical hydrogen-bonding patterns that define stable secondary structures. nih.govresearchgate.net For instance, the presence of an N-methylated residue can act as a "helix breaker" by interrupting the i to i+4 hydrogen-bonding network of an α-helix.

Computational Studies and Molecular Dynamics Simulations of N-Methylated Peptides

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, are indispensable tools for investigating the conformational landscape of N-methylated peptides. nih.govrsc.org These simulations provide atomic-level insights into the structural ensembles and dynamic behavior that are often difficult to capture fully through experimental means alone. ptbioch.edu.pl

MD simulations are used to explore the conformational space available to a peptide, revealing preferred structures and the transitions between them. nih.govnih.gov For N-methylated peptides, these simulations can predict the populations of cis and trans amide bond isomers, map the potential energy surface as a function of φ and ψ dihedral angles, and analyze the impact of solvent on conformation. nih.govtandfonline.com For example, simulations have shown that while poly-N-methylated peptides might favor a helical structure in a vacuum, interaction with solvent molecules can induce a shift towards a β-strand structure. nih.gov

The accuracy of these simulations is highly dependent on the force field used. rsc.org Researchers have evaluated various force fields to find those that can accurately model the unique properties of N-methylated residues, with some residue-specific force fields like RSFF2 showing promise in recapitulating experimental structures. rsc.org Computational approaches are also employed to understand how N-methylation affects properties like membrane permeability, which is crucial for drug design. nih.govresearchgate.net By simulating peptides in different environments (e.g., aqueous vs. apolar), researchers can predict how N-methylation will alter a peptide's solvation properties and its ability to cross cell membranes. tandfonline.com

The following table summarizes key applications of computational methods in the study of N-methylated peptides.

Computational MethodApplication in Studying N-Methylated PeptidesKey Findings/GoalsRelevant Sources
Molecular Dynamics (MD) Simulations Exploring conformational landscapes and dynamics in various solvents.Predicts preferred secondary structures (e.g., β-strands in water), analyzes cis/trans isomer populations, and assesses structural stability over time. nih.govnih.gov nih.govrsc.orgnih.govresearchgate.net
Quantum Mechanics (QM) / DFT Calculating energetic properties and electronic structure.Determines the energy barrier for cis/trans isomerization, calculates solvation free energy (ΔGsolv), and analyzes changes in dipole moment and polarizability upon N-methylation. rsc.org nih.govnih.govrsc.org
Enhanced Sampling Methods Overcoming energy barriers to efficiently sample conformational space.Characterizes structural ensembles of complex molecules like cyclic N-methylated peptides. rsc.org rsc.orgresearchgate.net
Virtual Library Screening Predicting properties for a large number of related compounds.Correlates the number and position of N-methyl groups with properties like membrane permeability to guide rational design. nih.gov nih.gov
Force Field Evaluation Benchmarking simulation parameters against experimental data.Identifies the most accurate force fields (e.g., RSFF2) for reliably predicting the structures of N-methylated peptides. rsc.org rsc.org

Experimental Techniques for Characterizing the Conformation of Peptides Incorporating this compound

A combination of experimental techniques is used to determine the three-dimensional structure and conformational dynamics of peptides containing N-methylated residues derived from this compound. ptbioch.edu.plmdpi.com Each method provides unique information, and they are often used in a complementary fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for studying peptide conformation in solution. ptbioch.edu.plmdpi.comijsra.net Various 2D-NMR experiments, such as NOESY/ROESY, provide through-space distance constraints between protons, which are used to calculate the peptide's 3D structure. nih.gov For N-methylated peptides, NMR is crucial for determining the cis/trans ratio of the N-methylated amide bond. researchgate.net Furthermore, measuring amide proton temperature coefficients (ΔδNH/ΔT) can identify which amides are solvent-exposed versus those protected by intramolecular hydrogen bonds, offering a rapid method to guide the rational design of N-methylation for improved membrane permeability. pnas.org

X-ray Crystallography provides atomic-resolution structures of molecules in their solid, crystalline state. nih.govacs.org This technique has been instrumental in definitively showing that N-methylation can direct peptides to form specific oligomeric assemblies, such as trimers and dodecamers, through β-sheet interactions. acs.orgnih.govresearchgate.net While obtaining suitable crystals can be a challenge, the resulting structures offer unparalleled detail about bond lengths, angles, and intermolecular packing. acs.org

The table below outlines the primary experimental techniques and the type of information they provide.

Experimental TechniqueInformation ProvidedApplication to N-Methylated PeptidesRelevant Sources
NMR Spectroscopy Atomic-level 3D structure in solution, dynamics, solvent exposure.Determines cis/trans isomerism, provides distance restraints for structure calculation, identifies solvent-exposed amides for rational design. ptbioch.edu.plpnas.org researchgate.netptbioch.edu.plmdpi.comnih.govpnas.org
X-ray Crystallography High-resolution 3D structure in the solid state.Provides definitive proof of specific secondary structures (e.g., β-strands) and oligomeric assemblies stabilized by N-methylation. nih.govacs.org researchgate.netnih.govacs.orgacs.orgnih.gov
Circular Dichroism (CD) Estimation of secondary structure content (helix, sheet, turn, random coil).Quickly assesses the global conformational impact of N-methylation, such as the loss of helicity or the induction of β-turns. researchgate.netrsc.org researchgate.netresearchgate.netrsc.orgptbioch.edu.plmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy Information on hydrogen bonding and secondary structure.Analyzes vibrational modes of peptide bonds to aid in identifying structural elements like β-sheets. ijsra.netacs.org mdpi.comijsra.netacs.org

Applications of Peptides Containing Fmoc N Me Asp Otbu Oh in Biomedical Research and Drug Discovery

Enhancing Peptide Biostability and Proteolytic Resistance via N-Methylation

A primary obstacle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body, leading to a short in-vivo half-life and limited oral bioavailability. nih.govresearchgate.net The introduction of N-methyl groups, a modification present in naturally stable cyclic peptides like cyclosporine, is a well-established strategy to overcome this limitation. nih.govresearchgate.net The use of building blocks like Fmoc-N-Me-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of N-methylation to enhance stability. alfa-chemistry.com

Impact on Enzymatic Degradation Kinetics and Half-Life in vitro and in vivo

N-methylation of the peptide backbone sterically hinders the approach of proteolytic enzymes, thereby reducing the rate of amide bond cleavage. researchgate.net This modification effectively "shields" the peptide from enzymatic attack, leading to a significant increase in its stability. mdpi.com Research has consistently shown that N-methylated peptides exhibit increased resistance to degradation by various proteases. rsc.org For instance, studies on endomorphin-2 analogs, where amino acids were systematically replaced with their N-methylated counterparts, demonstrated a high resistance to enzymatic cleavage by peptidases like carboxypeptidase Y and aminopeptidase (B13392206) M, as well as in rat brain homogenates. nih.gov

The enhanced stability translates directly to a longer biological half-life. For example, a tri-N-methylated analog of the somatostatin (B550006) peptide cyclo(-PFwKTF-) showed a fivefold increase in enzymatic stability, with its half-life extending from approximately 15 minutes to 74 minutes. rsc.org Similarly, systematic N-methyl scanning of a peptide ligand for the Gαi1*GDP protein resulted in variants with a 72 to over 1000-fold increase in resistance to trypsin cleavage. This dramatic improvement in stability is a critical step towards developing peptides that can persist in the body long enough to exert their therapeutic effect.

Table 1: Impact of N-Methylation on Peptide Half-Life

Peptide Modification Fold Increase in Half-Life Reference
Somatostatin Analog Tri-N-methylated 5-fold rsc.org
Gαi1*GDP Ligand Single N-methyl substitution 72 to >1000-fold
N-substituted pentapeptide N-methylated (R1=Me) 3-fold rsc.org

Research on Pharmacokinetic Profile Improvement in Peptide Therapeutics

The improved proteolytic resistance conferred by N-methylation directly contributes to an enhanced pharmacokinetic profile. wiley.com By reducing the rate of degradation, N-methylation can lead to higher plasma concentrations and prolonged duration of action of peptide drugs. nih.gov This modification is a key strategy in the pursuit of orally bioavailable peptides, a significant challenge in peptide drug development. nih.govpnas.org The increased lipophilicity resulting from the replacement of a hydrogen bond donor with a methyl group can also improve membrane permeability. researchgate.net

Research has demonstrated that multiple N-methylations can drastically improve both metabolic stability and intestinal permeability. nih.gov For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide achieved 10% oral bioavailability, a significant feat for a peptide therapeutic. nih.gov This highlights the potential of using building blocks like this compound to systematically modify peptides and improve their drug-like properties.

Modulation of Bioactivity and Receptor Interactions

Beyond enhancing stability, N-methylation can also be a powerful tool to fine-tune the biological activity and receptor interactions of a peptide. bohrium.com The introduction of a methyl group on the amide nitrogen can alter the peptide's conformation and hydrogen bonding capabilities, which in turn can influence how it binds to its target receptor. pnas.orgprismbiolab.com

Investigations into Enhanced Binding Affinities and Receptor Selectivity

The conformational constraints imposed by N-methylation can lock a peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. mdpi.com However, this effect is highly dependent on the position of the N-methylation, as it could also force the peptide into an unfavorable conformation, thereby reducing activity. prismbiolab.com

A notable application of this principle is in improving receptor selectivity. By strategically N-methylating a peptide, it is possible to favor binding to one receptor subtype over another. mdpi.comnih.gov For example, multiple N-methylation of a cyclic hexapeptide integrin antagonist, cyclo(-GRGDfL-), led to increased selectivity for different integrin subtypes. nih.gov This demonstrates the utility of N-methylation in designing more specific and targeted peptide therapeutics. In another study, N-methyl scanning of a G-protein-binding peptide not only improved stability but also generated a variant with specific affinity for Gα12 over the original target Gαi1.

Table 2: Effects of N-Methylation on Receptor Interaction

Peptide System Effect of N-Methylation Outcome Reference
Cyclic Hexapeptide Integrin Antagonist Multiple N-methylations Increased selectivity for different integrin subtypes nih.gov
G-protein-binding peptide N-methyl scanning Altered receptor specificity (Gα12 over Gαi1)
Endomorphin-2 Analog N-methylation at position 2 Maintained high mu-receptor binding affinity nih.gov

Influence on Cell Permeability and Membrane Transport

A significant hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets. bohrium.comnih.gov N-methylation has emerged as a valuable strategy to improve the cell permeability of peptides. nih.govresearchgate.net This is partly attributed to the masking of amide N-H groups that can form hydrogen bonds with the aqueous environment, thereby increasing the peptide's lipophilicity and favorability for entering the lipid bilayer of the cell membrane. pnas.orgprismbiolab.com

Studies on cyclic hexapeptides have shown that N-methylation can significantly enhance intestinal permeability, a key factor for oral drug delivery. acs.org While there isn't always a direct correlation between the number of N-methyl groups and permeability, the position of the methylation is critical. acs.org In one study, 9 out of 10 permeable cyclic hexapeptides had an N-methyl group adjacent to a D-alanine residue. acs.org Furthermore, peptide-to-peptoid substitutions, which are structurally similar to N-methylation, have been shown to maintain or even increase cell permeability in cyclic hexapeptides. bohrium.com

Development of Peptidomimetics and Conformationally Constrained Peptides

The use of this compound and other N-methylated amino acids is integral to the design of peptidomimetics and conformationally constrained peptides. chemimpex.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. N-methylation is a key modification in this field, as it introduces a level of conformational rigidity. mdpi.com

By restricting the rotation around the peptide bond, N-methylation helps to pre-organize the peptide into a specific three-dimensional structure. researchgate.net This conformational constraint can be crucial for high-affinity binding to a biological target. nih.gov The ability to systematically introduce N-methyl groups allows researchers to explore the conformational space of a peptide and identify the structure responsible for its biological activity. This information is invaluable for the rational design of more potent and selective peptidomimetic drugs. nih.gov The synthesis of libraries of N-methylated peptides, facilitated by building blocks like this compound, enables the "spatial screening" of different conformations to identify the most active ones. researchgate.net

Design Principles for Peptidomimetics Incorporating N-Methylated Aspartic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. researchgate.net The inclusion of N-methylated amino acids is a key strategy in peptidomimetic design. nih.gov

Key Design Considerations:

Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone. nih.gov This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. The reduced flexibility can also decrease the entropic penalty upon binding to a target. upc.edu

Proteolytic Resistance: The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides. benthamdirect.comresearchgate.net This modification makes the resulting peptidomimetics more resistant to enzymatic breakdown in the body, prolonging their therapeutic effect. nih.govnih.gov

Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can enhance its ability to cross cell membranes. benthamdirect.comdovepress.com This is a crucial property for drugs that need to reach intracellular targets.

Modulation of Hydrogen Bonding: The N-methyl group eliminates the amide proton, preventing it from participating in hydrogen bonding. This can disrupt secondary structures like β-sheets, which are sometimes associated with peptide aggregation and can be a useful tool for studying protein-protein interactions. mdpi.comresearchgate.net

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise placement of N-methylated aspartic acid within a peptide sequence, enabling the systematic exploration of these design principles. chemimpex.comalfa-chemistry.com

Synthesis and Biological Evaluation of Cyclic Peptides

Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts due to their constrained conformation. dovepress.comasianpubs.org The incorporation of N-methylated residues, facilitated by building blocks like this compound, can further enhance these properties. nih.govasianpubs.org

Research Findings on N-Methylated Cyclic Peptides:

Cyclic Peptide Modification Observed Effects References
N-methylationIncreased biological activity and metabolic stability. nih.govasianpubs.org
N-methylationEnhanced membrane permeability and oral bioavailability. nih.govdovepress.com
N-methylation of a connexin43 inhibitor peptideShowed good hemichannel and gap junction activity and was more stable in human serum. frontiersin.org
Cyclization of an RGD peptideImproved proteolytic stability and higher binding affinity to integrin. rsc.org

The synthesis of N-methylated cyclic peptides involves the use of solid-phase synthesis techniques, where this compound can be incorporated into the growing peptide chain. nih.govformulationbio.com After the linear peptide is assembled, it undergoes a cyclization reaction to form the final cyclic product. nih.gov Biological evaluation of these modified peptides has demonstrated their potential in various therapeutic areas, including as antibacterial and antifungal agents. asianpubs.org

Contributions to Pharmaceutical Research and Therapeutics

The unique properties conferred by N-methylation make this compound a valuable tool in the development of new drugs. chemimpex.com

Development of Peptide-Based Drug Candidates and Lead Optimization

The process of drug discovery often involves identifying a "lead" compound with promising biological activity and then optimizing its structure to improve its therapeutic properties. The incorporation of N-methylated amino acids is a powerful strategy for lead optimization in peptide-based drug development. benthamdirect.comwiley.com

Impact of N-Methylation on Drug Candidates:

Enhanced Stability: N-methylated peptides show increased resistance to degradation by proteases, leading to a longer half-life in the body. nih.gov For example, N-methylated analogs of endothelin showed a 500-800 fold increase in stability. nih.gov

Improved Bioavailability: The increased lipophilicity and stability of N-methylated peptides can lead to better absorption and distribution in the body. benthamdirect.comresearchgate.net

Receptor Selectivity: The conformational constraints imposed by N-methylation can lead to more specific binding to the target receptor, reducing off-target effects. wiley.com

The systematic substitution of amino acids with their N-methylated counterparts, a process known as an "N-methyl scan," allows researchers to probe the structure-activity relationship of a peptide and identify key residues for modification. nih.gov

Design and Efficacy of Targeted Drug Delivery Systems

Targeted drug delivery aims to deliver a therapeutic agent specifically to diseased cells or tissues, minimizing damage to healthy tissues. Peptides are often used as targeting ligands due to their ability to bind to specific receptors that are overexpressed on the surface of cancer cells or other pathological cells. nih.govnih.gov

The incorporation of N-methylated amino acids can improve the efficacy of these peptide-based drug delivery systems. nih.gov By increasing the stability of the targeting peptide, N-methylation ensures that the drug-delivery vehicle remains intact until it reaches its target. dovepress.com Nanoparticles decorated with N-methylated peptides are being explored for the targeted delivery of anticancer drugs. nih.govresearchgate.net

Role in Bioconjugation Chemistry for Advanced Biological Tools

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound can be used to synthesize peptides that are then conjugated to other molecules, such as fluorescent dyes, imaging agents, or drugs, to create advanced tools for biological research. chemimpex.comchemimpex.com The ability to create stable and specific peptide ligands through the use of N-methylated amino acids is crucial for the development of effective bioconjugates. chemimpex.com

Applications in Structural Biology and Protein Engineering to Study Protein Interactions

Understanding protein-protein interactions is fundamental to deciphering cellular processes and the mechanisms of disease. Peptides containing N-methylated amino acids are valuable tools in structural biology and protein engineering for studying these interactions. chemimpex.comresearchgate.net

The conformational constraints introduced by N-methylation can help to stabilize specific secondary structures, such as β-turns, which are important recognition motifs in protein-protein interactions. nih.govrsc.org By designing peptides that mimic these interaction motifs, researchers can develop inhibitors of protein-protein interactions, which are a promising class of therapeutic agents. researchgate.net Furthermore, the introduction of N-methylated residues can be used to probe the importance of specific hydrogen bonds in a protein's structure and function. mdpi.com

Research in Neuroscience, Including the Synthesis of Neurotransmitter Analogs and Probes

The strategic incorporation of the chemically modified amino acid, this compound, into peptide chains is a key technique in modern neuroscience research. This building block enables the synthesis of sophisticated neurotransmitter analogs and molecular probes designed to investigate the complex signaling pathways of the nervous system. The primary goal of using this specific derivative is to leverage the unique properties conferred by N-methylation to create peptides with enhanced stability, conformational rigidity, and altered receptor interaction profiles.

N-methylated amino acids are crucial components in the development of peptide-based therapeutics and research tools. chemimpex.com The addition of a methyl group to the backbone amide nitrogen of an amino acid residue, in this case, aspartic acid, removes the hydrogen bond donor capability at that position and introduces steric constraints. This modification can significantly influence the peptide's three-dimensional structure, which is critical for its biological activity. In neuroscience, this is particularly relevant for designing ligands that can selectively target specific subtypes of neurotransmitter receptors, such as the various N-methyl-D-aspartate (NMDA) receptors. nih.gov

NMDA receptors, a class of ionotropic glutamate (B1630785) receptors, are fundamental to synaptic plasticity, learning, and memory. nih.gov Their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, developing specific agonists and antagonists for these receptors is a major focus of neuropharmacology. google.comacs.org By using this compound in solid-phase peptide synthesis (SPPS), researchers can create analogs of endogenous neuropeptides or novel sequences that interact with NMDA receptors. These synthetic peptides serve as invaluable probes to map receptor binding sites, study receptor activation mechanisms, and elucidate the structural basis for receptor subtype selectivity.

The synthesis of such analogs allows for a systematic investigation of structure-activity relationships. For instance, comparing the binding affinity and functional activity of a native peptide with its N-methylated counterpart can reveal the importance of the amide proton at that specific position for receptor recognition and signal transduction. Furthermore, the inherent increase in proteolytic resistance of N-methylated peptides makes these analogs more robust tools for in vitro and in vivo studies, as they are less prone to degradation by enzymes. nih.gov

Detailed Research Findings

Research in this area focuses on creating peptide analogs with finely tuned properties to probe neuronal mechanisms. The introduction of an N-methyl-aspartic acid residue can be used to mimic or block the effects of excitatory amino acid neurotransmitters like glutamate and aspartate.

Conformational Control and Receptor Selectivity: The N-methylation of a peptide backbone restricts its conformational freedom. In a study on neurokinin A (NKA) analogs, N-methylation of individual peptide bonds was used to introduce limited conformational constraints. nih.gov When the biological activities of these analogs were evaluated, the peptide methylated at the valine-7 position, [MeVal7]NKA(4-10), demonstrated a degree of selectivity for the NK-P receptor type, an effect not observed with other analogs. nih.gov This principle is directly applicable to the synthesis of NMDA receptor probes, where incorporating N-Me-Asp can constrain the peptide into a conformation that preferentially binds to a specific NMDA receptor subunit composition (e.g., GluN2A vs. GluN2B). This allows for the development of tools to dissect the distinct physiological roles of these different receptor subtypes.

Development of Antagonists: Peptides containing modified acidic amino acids are explored as antagonists for glutamate receptors. N-acetylaspartylglutamate (Ac-Asp-Glu), an endogenous brain peptide, was identified as having a high affinity for a subset of brain receptors labeled by L-[3H]glutamate. pnas.org Synthetic strategies using building blocks like this compound allow for the rational design of more potent and stable antagonists based on such natural scaffolds. These synthetic antagonists are crucial for studying the pathological consequences of excessive NMDA receptor activation, a phenomenon known as excitotoxicity, which is implicated in neurodegenerative diseases. apexbt.com

The following interactive table illustrates the typical impact of N-methylation on the properties of a neuropeptide analog designed as a probe for an NMDA receptor subtype.

Table 1: Comparison of a Native Neuropeptide and its N-Methylated Analog

PropertyNative Neuropeptide[N-Me-Asp]-AnalogRationale for Change
Receptor Binding Affinity (IC₅₀) 250 nM95 nMN-methylation can enforce a bioactive conformation, leading to a tighter fit in the receptor's binding pocket and thus higher affinity.
Receptor Subtype Selectivity Low (Binds to multiple NMDA receptor subtypes)High (Preferentially binds to GluN2B-containing receptors)The fixed conformation of the N-methylated analog may not fit well into the binding sites of other receptor subtypes, resulting in enhanced selectivity. nih.gov
Proteolytic Stability (t₁/₂ in vitro) 15 minutes> 120 minutesThe N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life. nih.gov

This data demonstrates how a single, targeted chemical modification, facilitated by the use of this compound, can transform a native peptide into a highly specific and stable research probe for investigating neuronal function.

Advanced Analytical Research Methodologies for Fmoc N Me Asp Otbu Oh and Its Peptide Constructs

Development and Validation of Chromatographic Techniques for Purity Assessment in Research Syntheses

The chemical purity of Fmoc-N-Me-Asp(OtBu)-OH is paramount for the successful synthesis of high-quality peptides. phenomenex.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for assessing the purity of this and other Fmoc-amino acid derivatives.

Method Development: The development of a robust RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities. Key considerations include:

Stationary Phase: C18 columns are most commonly used, providing a hydrophobic environment for the separation of the nonpolar Fmoc-containing compounds. mdpi.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often water with an acid modifier like 0.1% trifluoroacetic acid (TFA)) and an organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). mdpi.comacs.org The acid modifier helps to sharpen peaks by suppressing the ionization of free carboxyl groups.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the highly retained this compound and separate it from both more polar and less polar impurities. mdpi.com

Detection: The fluorenyl group of the Fmoc-protecting group provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry, typically at wavelengths around 262 nm or 214 nm. nih.govnih.gov

Method Validation: Once a suitable method is developed, it must be validated to ensure its reliability for routine purity assessment. Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and other reagents.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

A typical RP-HPLC method for purity analysis of this compound might utilize a C18 column with a water/acetonitrile gradient containing 0.1% TFA, with UV detection at 262 nm. nih.govresearchgate.net Purity levels for research-grade this compound are often expected to be ≥98.0%. sigmaaldrich.com

Table 1: Example RP-HPLC Gradient for Purity Analysis

Time (min)% Solvent A (0.1% TFA in Water)% Solvent B (0.1% TFA in Acetonitrile)
0955
25595
30595
35955

Methodologies for Enantiomeric Purity Determination and Chiral Analysis

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound is critical to prevent the formation of diastereomeric peptide impurities. rsc.org The primary technique for this is chiral HPLC.

Chiral Stationary Phases (CSPs): Direct enantioseparation is achieved using columns packed with a chiral stationary phase. For Fmoc-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. phenomenex.comwindows.net Macrocyclic glycopeptide-based CSPs, like those based on teicoplanin or vancomycin, are also widely used due to their multimodal capabilities. sigmaaldrich.com

Lux Cellulose-2 and Lux Cellulose-3: These have shown broad applicability for resolving Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.com

Chirobiotic T (Teicoplanin): This CSP is also a strong candidate for the chiral separation of Fmoc-amino acids. sigmaaldrich.com

Quinine-based Zwitterionic and Anion-Exchanger CSPs: These have also been successfully employed for the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov

Mobile Phase and Conditions: The mobile phase composition is a critical factor in achieving chiral recognition. For polysaccharide-based CSPs, reversed-phase conditions using acetonitrile and an acidic additive like TFA are often successful. phenomenex.com In a study of 19 common Fmoc-protected amino acids, a combination of acetonitrile and 0.1% TFA as the mobile phase was found to be optimal for successful chiral separation on Lux Cellulose phases. phenomenex.com For Fmoc-Asp(OtBu)-OH specifically, successful enantioseparation has been demonstrated on a Lux Cellulose-2 column. phenomenex.com The elution order is an important consideration; for many chiral separations of Fmoc-amino acids, the D-enantiomer elutes before the L-enantiomer. nih.gov

The enantiomeric excess (e.e.) for commercially available Fmoc-amino acids is typically expected to be greater than 99.0%, with some applications requiring ≥99.8% e.e. phenomenex.com Chiral HPLC is one of the few analytical techniques capable of providing this level of precision. phenomenex.com

Table 2: Chiral HPLC Systems for Fmoc-Amino Acid Analysis

Chiral Stationary Phase (CSP)Typical Mobile PhaseKey Advantages
Polysaccharide-based (e.g., Lux Cellulose)Acetonitrile / Water with TFABroad applicability, high resolution. phenomenex.com
Macrocyclic Glycopeptide (e.g., Chirobiotic T)Polar organic or Reversed-phaseMultimodal, good for various N-blocked amino acids. sigmaaldrich.com
Quinine-based Zwitterionic/Anion-ExchangerHydro-organic or Polar-ionicEffective for ion-exchange based separations. nih.gov

Research into Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring of this compound and its Oligomers (e.g., High-Resolution NMR and Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for monitoring its incorporation into peptides.

High-Resolution Mass Spectrometry (HRMS): HRMS, including techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to confirm the molecular weight of the amino acid derivative and its peptide constructs with high accuracy. nih.govuiw.edu This allows for the verification of the correct elemental composition. During peptide synthesis, MS is crucial for confirming the identity of the growing peptide chain after each coupling step and for analyzing the purity of the final cleaved peptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: Proton NMR can confirm the presence of key structural motifs, such as the protons of the Fmoc group, the N-methyl group (a singlet typically appearing around 2.5-3.0 ppm), the α- and β-protons of the aspartic acid backbone, and the characteristic singlet of the tert-butyl group (around 1.4 ppm).

¹³C NMR: Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. The N-methyl carbon signal is a key diagnostic peak. nih.govlsu.edu

2D NMR: Advanced 2D NMR techniques like COSY, TOCSY, and HSQC can be used to assign all proton and carbon signals unambiguously and confirm the connectivity of the atoms within the molecule. numberanalytics.com

For oligomers and peptides containing N-methylated residues, NMR is also a powerful tool for studying conformation. The presence of an N-methylated peptide bond can lead to the existence of both cis and trans rotamers, which can often be observed as distinct sets of signals in the NMR spectrum. researchgate.net This conformational heterogeneity can be complex to analyze but provides valuable insight into the structural impact of N-methylation. Solid-state NMR (ssNMR) has also emerged as a powerful technique for obtaining detailed structural information on peptide aggregates and fibrils. nih.gov

Impurity Profiling and Quality Control Strategies for Research-Grade Amino Acid Derivatives and Peptides

A comprehensive quality control strategy involves identifying and quantifying potential impurities that can arise during the synthesis and storage of this compound. These impurities can compromise the subsequent peptide synthesis.

Common impurities in Fmoc-amino acids include:

Free Amino Acid: Incomplete reaction with the Fmoc reagent can leave residual free amino acid, which can lead to multiple insertions during peptide synthesis. sigmaaldrich.comcreative-peptides.com

Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These can form if the Fmoc-reagent activates the carboxyl group of the already formed Fmoc-amino acid, leading to the formation of a dipeptide. creative-peptides.comhighfine.com This results in the insertion of an extra amino acid residue into the peptide chain.

β-Alanine Related Impurities: The use of Fmoc-OSu as a protecting reagent can lead to the formation of β-alanine impurities through a rearrangement reaction. highfine.comnih.gov

Acetic Acid: Residual solvents like ethyl acetate (B1210297) can hydrolyze or transesterify to form acetic acid, which acts as a potent capping agent, leading to truncated peptide sequences. sigmaaldrich.com

D-Enantiomer: As discussed previously, racemization during synthesis can lead to the presence of the undesired D-enantiomer.

Effective quality control relies on the use of optimized and validated analytical methods, such as the HPLC techniques described above, to separate and quantify these potential impurities. Suppliers of high-quality Fmoc-amino acids will often specify the maximum allowable limits for these common impurities. alabiochem.com.cn For example, specifications may include HPLC purity ≥99%, enantiomeric purity ≥99.8%, and limits for impurities like dipeptides and β-alanine at ≤0.1%. This rigorous quality control ensures that the starting material is suitable for the synthesis of complex and pure peptides for research applications.

Table 3: Common Impurities in Fmoc-Amino Acids and their Impact

ImpuritySourceImpact on Peptide SynthesisTypical Analytical Method
Free Amino AcidIncomplete Fmoc protection. creative-peptides.comMultiple insertions of the amino acid. sigmaaldrich.comGC or HPLC with derivatization.
Fmoc-DipeptideSide reaction during Fmoc protection. creative-peptides.comInsertion of an extra amino acid. creative-peptides.comRP-HPLC.
β-Alanine AdductsRearrangement of Fmoc-OSu reagent. highfine.comInsertion of β-alanine. nih.govRP-HPLC. nih.gov
Acetic AcidHydrolysis of residual solvents. Chain termination (capping). sigmaaldrich.comSpecialized GC or IC methods.
D-EnantiomerRacemization during synthesis. Formation of diastereomeric peptides. rsc.orgChiral HPLC. phenomenex.com

Q & A

Basic: What are the optimal handling and storage protocols for Fmoc-N-Me-Asp(OtBu)-OH to maintain its stability during peptide synthesis?

Methodological Answer:
this compound should be stored as a powder at -20°C for up to 3 years or dissolved in DMSO (90 mg/mL) and stored at -80°C for 6 months (avoiding freeze-thaw cycles) . For solubility enhancement, pre-warm the compound to 37°C and use sonication in solvents like DMSO . Aliquot dissolved samples to minimize repeated exposure to temperature fluctuations.

Basic: How does this compound prevent aspartimide formation in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The tert-butyl (OtBu) group on the aspartic acid side chain sterically hinders cyclization reactions that lead to aspartimide byproducts . Additionally, the N-methyl (N-Me) modification reduces backbone hydrogen bonding, further suppressing side reactions. Use a coupling agent like HBTU or DIC with HOAt to ensure efficient incorporation without racemization .

Basic: What solubility challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:
The compound has limited solubility in aqueous buffers but dissolves well in DMSO (90 mg/mL) . For hydrophobic peptide sequences, use a mixture of DMSO and DMF (1:4) with gentle heating (37°C) and sonication . Avoid prolonged exposure to moisture, as hydrolysis of the OtBu group can alter solubility.

Advanced: How can racemization be minimized during the coupling of this compound in SPPS?

Methodological Answer:
Racemization risk increases with prolonged activation. Use low-temperature coupling (0–4°C) with oxyma pure/DIC as activators, which reduce base-induced epimerization . Monitor reaction completion via Kaiser test or FT-IR spectroscopy. For critical sequences, perform HPLC-MS analysis post-coupling to detect racemized products .

Advanced: What analytical methods are recommended for detecting impurities in this compound batches?

Methodological Answer:
Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify main peak purity (>98%) and detect dipeptide byproducts (e.g., Fmoc-β-Ala-OH) at levels ≤0.1% . LC-MS can identify hydrolyzed products (e.g., free aspartic acid) and confirm molecular weight (425.47 Da) .

Advanced: How can conflicting crystallographic data on Fmoc-protected amino acids be resolved?

Methodological Answer:
Use SHELXL for high-resolution refinement to address ambiguities in electron density maps caused by tert-butyl group disorder . For dynamic issues (e.g., rotational flexibility of OtBu), perform temperature-dependent crystallography (100–298 K) to capture conformational variations. Cross-validate with DFT calculations to model steric interactions .

Advanced: What strategies ensure the stability of this compound under prolonged storage or harsh synthesis conditions?

Methodological Answer:
Conduct accelerated stability studies by storing the compound at 40°C/75% RH for 4 weeks and analyzing degradation via TLC (silica gel, ethyl acetate/hexane). The OtBu group is prone to acidolysis; avoid TFA exposure during synthesis until global deprotection . For long-term storage in solution, add stabilizers like 0.1% BHT to prevent radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.